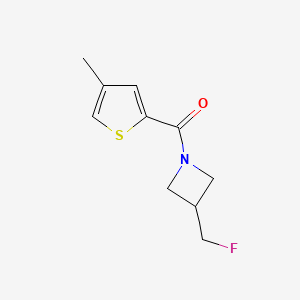![molecular formula C10H19NO B2421043 [4-(Cyclopropylmethyl)oxan-4-yl]methanamine CAS No. 1385696-84-3](/img/structure/B2421043.png)
[4-(Cyclopropylmethyl)oxan-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Cyclopropylmethyl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is known for its unique structure, which includes a cyclopropylmethyl group attached to an oxane ring, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclopropylmethyl)oxan-4-yl]methanamine typically involves the reaction of cyclopropylmethyl bromide with oxan-4-ylmethanamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[4-(Cyclopropylmethyl)oxan-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxan-4-ylmethanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce cyclopropylmethyl-substituted oxane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups onto the oxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxan-4-ylmethanone derivatives.
Reduction: Cyclopropylmethyl-substituted oxane derivatives.
Substitution: Various functionalized oxane derivatives depending on the substituent introduced.
Scientific Research Applications
[4-(Cyclopropylmethyl)oxan-4-yl]methanamine has diverse applications in scientific research due to its unique properties:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Cyclopropylmethyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[4-(Cyclopropylmethyl)tetrahydro-2H-pyran-4-yl]methanamine: A structurally similar compound with a tetrahydropyran ring instead of an oxane ring.
Cyclopropylmethyl-substituted oxane derivatives: Compounds with similar cyclopropylmethyl substitution but different functional groups on the oxane ring.
Uniqueness
[4-(Cyclopropylmethyl)oxan-4-yl]methanamine is unique due to its specific combination of a cyclopropylmethyl group and an oxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[4-(cyclopropylmethyl)oxan-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-8-10(7-9-1-2-9)3-5-12-6-4-10/h9H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCPWVSEAIMBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCOCC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

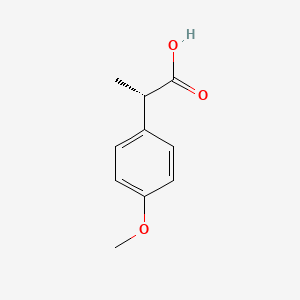
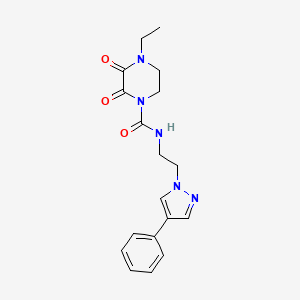

![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2420968.png)
![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2420969.png)
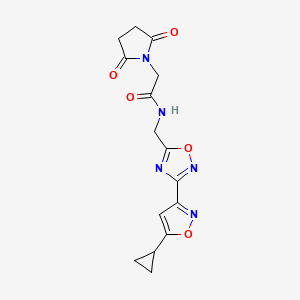
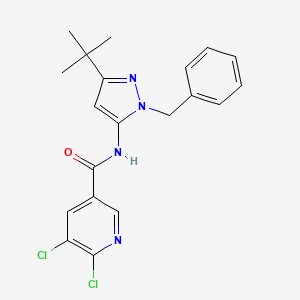
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate](/img/structure/B2420973.png)
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2420975.png)
![7-(tert-butyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2420976.png)
![2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2420977.png)

